molecular formula C10H14N2O3 B5723634 N'-(2,2-dimethylpropanoyl)-2-furohydrazide

N'-(2,2-dimethylpropanoyl)-2-furohydrazide

Cat. No. B5723634
M. Wt: 210.23 g/mol
InChI Key: BJPSRDNNXFMNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethylpropanoyl)-2-furohydrazide, also known as DFH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFH is a furohydrazide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of N'-(2,2-dimethylpropanoyl)-2-furohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(2,2-dimethylpropanoyl)-2-furohydrazide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and inflammation. N'-(2,2-dimethylpropanoyl)-2-furohydrazide has also been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine and is a target for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
N'-(2,2-dimethylpropanoyl)-2-furohydrazide has been found to exhibit various biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi, and reduce inflammation. N'-(2,2-dimethylpropanoyl)-2-furohydrazide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-(2,2-dimethylpropanoyl)-2-furohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a versatile therapeutic agent. However, N'-(2,2-dimethylpropanoyl)-2-furohydrazide also has some limitations, including its potential toxicity and the need for further investigation to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on N'-(2,2-dimethylpropanoyl)-2-furohydrazide, including its potential as a treatment for various types of cancer, its ability to improve cognitive function and memory in Alzheimer's disease, and its potential as an anti-inflammatory agent. Further investigation is also needed to fully understand the mechanism of action of N'-(2,2-dimethylpropanoyl)-2-furohydrazide and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of N'-(2,2-dimethylpropanoyl)-2-furohydrazide involves the reaction between 2-furoic acid and 2,2-dimethylpropanoyl hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

N'-(2,2-dimethylpropanoyl)-2-furohydrazide has been found to exhibit various scientific research applications, including its potential as an anticancer agent, antifungal agent, and anti-inflammatory agent. N'-(2,2-dimethylpropanoyl)-2-furohydrazide has also been investigated for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

N'-(2,2-dimethylpropanoyl)furan-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)9(14)12-11-8(13)7-5-4-6-15-7/h4-6H,1-3H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPSRDNNXFMNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,2-dimethylpropanoyl)furan-2-carbohydrazide

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